N-(1-cyanocyclohexyl)naphthalene-2-carboxamide
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Overview
Description
N-(1-cyanocyclohexyl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C18H18N2O It is known for its unique structure, which includes a naphthalene ring and a cyanocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 1-cyanocyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, potentially incorporating continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)naphthalene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its antiproliferative and apoptosis-inducing effects in cancer cell lines.
Industry: Utilized in the development of novel fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis by disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS), leading to cell death . The compound may also inhibit key enzymes or proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide: Known for its antimicrobial properties.
N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits high activity against MRSA.
N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide: Effective against Mycobacterium tuberculosis.
These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-18(10-4-1-5-11-18)20-17(21)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGFGIZCUQWECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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